molecular formula C15H11Cl2NO4 B1682559 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid CAS No. 351424-20-9

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

Cat. No. B1682559
M. Wt: 340.2 g/mol
InChI Key: CVQCJPCMPGKEDH-UHFFFAOYSA-N
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Description

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is a cell penetrant, potent and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It has been found to rescue the functional expression of mutant A432T TRPM4 in cells .


Molecular Structure Analysis

The molecular formula of CBA is C15H11Cl2NO4 . It has a molecular weight of 340.158 Da . The structure includes a benzoic acid moiety, an acetyl group, and two chlorophenyl groups .


Chemical Reactions Analysis

CBA is known to inhibit TRPM4 channels . It has been found to have a significant effect on Ca2±activated cation currents in PACs .


Physical And Chemical Properties Analysis

CBA has a molecular weight of 340.2 g/mol . It has a topological polar surface area of 75.6 Ų . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass is 339.0065132 g/mol .

Scientific Research Applications

Cardiac Diseases and Prostate Cancer Research

A study by Delalande et al. (2019) identified 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid (CBA) as a potent inhibitor of TRPM4, a cation channel implicated in cardiac diseases and prostate cancer. This research provided insights into the structure-activity relationship (SAR) of CBA and its analogs, contributing significantly to the understanding of TRPM4 inhibitors in the context of cardiac and prostate cancer research Delalande et al., 2019.

Synthesis and Spectroscopic Identification

A study by Azeez and Hamad (2017) focused on the synthesis and spectroscopic identification of a series of compounds containing 1,3,4-Thiadiazole Unit. This research is significant for understanding the chemical properties and potential applications of 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid in various chemical syntheses Azeez & Hamad, 2017.

Novel Fluorescence Probes

In 2003, Setsukinai et al. developed novel fluorescence probes, including derivatives related to 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid. These probes were designed to selectively detect highly reactive oxygen species, making them valuable tools for biological and chemical applications Setsukinai et al., 2003.

Polybenzimidazoles Synthesis

Research by Begunov and Valyaeva (2015) involved the use of derivatives of 4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid for the synthesis of new AB-type monomers for polybenzimidazoles. This study contributes to materials science, particularly in the area of polymer chemistry Begunov & Valyaeva, 2015.

Safety And Hazards

The safety and hazards of CBA are not explicitly mentioned in the search results. It is recommended to handle it with care and use appropriate safety measures when dealing with it .

properties

IUPAC Name

4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCJPCMPGKEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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